molecular formula C20H19BrN2O2 B2362855 3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851406-79-6

3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2362855
CAS RN: 851406-79-6
M. Wt: 399.288
InChI Key: SLLSQJNTSJMMPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, it may involve procedures similar to those used in the synthesis of coumarin heterocycles . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, but specific reactions or mechanisms involving this compound are not documented in the available literature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Activity

Indole derivatives have been evaluated as anti-HIV agents. Molecular docking studies suggest that certain indolyl compounds exhibit promising interactions with HIV-1 proteins .

Antidiabetic Applications

Although not specifically studied for our compound, indole derivatives have been explored as potential antidiabetic agents. Investigating its effects on glucose metabolism could be valuable.

Mechanism of Action

The mechanism of action of this compound is not known as it is not documented in the available literature .

properties

IUPAC Name

3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-6-7-13(2)18-17(12)11-15(20(25)23-18)8-9-22-19(24)14-4-3-5-16(21)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLSQJNTSJMMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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